molecular formula C7H10N2OS B12970098 N-(4-Ethylthiazol-2-yl)acetamide

N-(4-Ethylthiazol-2-yl)acetamide

Cat. No.: B12970098
M. Wt: 170.23 g/mol
InChI Key: YFMAHZVCSKWCEB-UHFFFAOYSA-N
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Description

N-(4-Ethylthiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazole ring substituted with an ethyl group at the 4-position and an acetamide moiety at the 2-position. Thiazole derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties . The ethyl substituent in this compound likely enhances lipophilicity, influencing its pharmacokinetic profile and target interactions compared to simpler thiazole-based acetamides.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

N-(4-ethyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C7H10N2OS/c1-3-6-4-11-7(9-6)8-5(2)10/h4H,3H2,1-2H3,(H,8,9,10)

InChI Key

YFMAHZVCSKWCEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylthiazol-2-yl)acetamide typically involves the reaction of 4-ethylthiazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylthiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

N-(4-Ethylthiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.

Mechanism of Action

The mechanism of action of N-(4-Ethylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or receptors involved in various biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

A comparison of key structural features and substituents is provided in Table 1 .

Table 1: Structural Features of N-(4-Ethylthiazol-2-yl)acetamide and Analogues

Compound Name Core Structure Substituents Key Heterocycle Biological Activity
This compound Thiazole 4-Ethyl, 2-acetamide Thiazole Not explicitly stated (see text)
N-(Thiazol-2-yl)acetamide Thiazole Unsubstituted thiazole, 2-acetamide Thiazole Anti-inflammatory, analgesic
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazole + phenyl 2,6-Dichlorophenyl, 2-acetamide Thiazole Antibacterial (penicillin-like)
Quinazolinone-linked acetamides Quinazolinone + thioacetamide Sulfamoylphenyl, aryl groups Quinazolinone Anticancer, antimicrobial
Methazolamide metabolites (e.g., MSH) Thiadiazole 3-Methyl, 5-mercapto Thiadiazole Metabolic intermediates
Benzo[d]thiazole sulfonyl derivatives Benzothiazole + piperazine Sulfonylpiperazine, aryl groups Benzothiazole Antimicrobial, antifungal
Key Observations:
  • Thiazole vs. Thiadiazole : The replacement of thiazole with thiadiazole (as in methazolamide metabolites) introduces additional nitrogen atoms, altering electronic properties and metabolic pathways .
  • Hybrid Structures: Quinazolinone-linked acetamides (e.g., compounds 5–16 in and ) incorporate sulfamoyl groups, which are absent in the target compound. These groups enhance binding to enzymes like carbonic anhydrase, suggesting divergent therapeutic applications .

Pharmacological Activity Comparisons

Anti-Inflammatory and Analgesic Effects
  • N-(Thiazol-2-yl)acetamide demonstrates notable anti-inflammatory and analgesic properties, attributed to the thiazole core’s ability to modulate cyclooxygenase (COX) pathways . The ethyl group in this compound may prolong its half-life by reducing metabolic clearance.
Antimicrobial Activity
  • Benzothiazole sulfonyl derivatives (e.g., compounds 47–50 in ) exhibit potent activity against gram-positive bacteria and fungi due to the sulfonylpiperazine moiety, which enhances target affinity .
  • 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide shows structural mimicry of penicillin’s lateral chain, conferring antibacterial effects . The dichlorophenyl group likely enhances steric interactions with bacterial enzymes.
Metabolic Stability
  • Methazolamide metabolites (e.g., MSH) with thiadiazole rings undergo rapid conjugation with glutathione, limiting their therapeutic utility . In contrast, the thiazole ring in this compound may offer greater metabolic stability.

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